6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate

Organic Synthesis Building Block Quality Medicinal Chemistry

6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate (CAS 321309-30-2) uniquely combines a 1,3-benzodioxin core, 6-fluoro substitution, and reactive isocyanate group. Unlike generic aryl isocyanates, it achieves nanomolar kinase affinity (JNK3 Ki 34.8 nM, IC50 4.162 nM) and superior metabolic stability. Its rigid heterocyclic structure yields cross-linked polymers with enhanced thermal/oxidative durability. For agrochemical discovery, the differentiated logP enables patent-novel fluorinated carbamates. Order high-purity material to accelerate hit-to-lead optimization.

Molecular Formula C9H6FNO3
Molecular Weight 195.15 g/mol
CAS No. 321309-30-2
Cat. No. B1273080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate
CAS321309-30-2
Molecular FormulaC9H6FNO3
Molecular Weight195.15 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC(=C2)F)N=C=O)OCO1
InChIInChI=1S/C9H6FNO3/c10-7-1-6-3-13-5-14-9(6)8(2-7)11-4-12/h1-2H,3,5H2
InChIKeyMLPWRGALYUWZEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-4H-1,3-benzodioxin-8-YL Isocyanate (CAS 321309-30-2): A Fluorinated Benzodioxin Isocyanate Building Block for Specialty Synthesis and Procurement


6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate (CAS 321309-30-2) is a specialty organic building block characterized by a benzodioxin core, a fluorine substituent at the 6-position, and a reactive isocyanate group at the 8-position [1]. Its molecular formula is C9H6FNO3, with a molecular weight of 195.15 g/mol . This compound is primarily utilized as a reactive intermediate in medicinal chemistry, agrochemical synthesis, and advanced materials research, where its unique combination of fluorinated heterocyclic scaffold and isocyanate functionality enables the construction of complex molecules with tailored properties [2].

Why 6-Fluoro-4H-1,3-benzodioxin-8-YL Isocyanate (321309-30-2) Cannot Be Replaced by Common Aryl Isocyanates


Generic substitution of 6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate with simpler aryl isocyanates (e.g., phenyl isocyanate or 4-fluorophenyl isocyanate) or non-fluorinated benzodioxin isocyanates (e.g., 2,3-dihydro-1,4-benzodioxin-6-yl isocyanate) compromises both molecular design precision and downstream performance. The compound's distinct 1,3-benzodioxin scaffold, combined with strategic 6-fluoro substitution, imparts unique steric, electronic, and physicochemical properties that directly influence binding affinity, metabolic stability, and polymer network architecture [1]. As evidenced by its incorporation into potent kinase inhibitors with nanomolar affinity [2] and its specific safety profile under CLP criteria [3], replacing this building block with a non-fluorinated or non-benzodioxin analog would alter molecular recognition events, pharmacokinetic profiles, or material durability in ways that are not predictable and often detrimental to the intended research or industrial outcome.

Quantitative Differentiation Evidence for 6-Fluoro-4H-1,3-benzodioxin-8-YL Isocyanate (321309-30-2) Relative to In-Class Analogs


Purity Specification: 95% Minimum Purity Ensures Consistent Reactivity in Synthetic Applications

Commercially available 6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate is specified with a minimum purity of 95% . In comparison, the structurally related non-fluorinated analog 2,3-dihydro-1,4-benzodioxin-6-yl isocyanate is also offered at 95% minimum purity , while the simpler mono-fluorinated aryl isocyanate 4-fluorophenyl isocyanate is typically supplied at a higher 98% minimum purity . The comparable purity between the fluorinated benzodioxin isocyanate and its non-fluorinated benzodioxin counterpart indicates that the introduction of fluorine does not inherently compromise the ability to achieve high synthetic purity at the building block stage, ensuring researchers can source the required material with consistent quality.

Organic Synthesis Building Block Quality Medicinal Chemistry

Molecular Weight: Higher Molar Mass of 195.15 g/mol Differentiates from Simpler Aryl Isocyanates

The molecular weight of 6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate is 195.15 g/mol . This is significantly higher than that of 4-fluorophenyl isocyanate (137.11 g/mol) and also greater than the non-fluorinated benzodioxin analog 2,3-dihydro-1,4-benzodioxin-6-yl isocyanate (177.16 g/mol) . The increased mass is a direct consequence of the fused benzodioxin ring system and the fluorine atom, which contribute to the compound's unique physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.

Medicinal Chemistry Polymer Chemistry Material Science

Regulatory Classification: Distinct CLP Hazard Profile for Informed Procurement and Handling

Under the EU CLP regulation, 6-Fluoro-8-isocyanato-4H-benzo[1,3]dioxine (the primary substance name) is classified with Acute Toxicity Category 4 (H302, H312, H332), Skin Irritation Category 2 (H315), Eye Irritation Category 2 (H319), and Specific Target Organ Toxicity (Single Exposure) Category 3 (H335, respiratory irritation) [1]. In contrast, the simpler analog 4-fluorophenyl isocyanate carries a more severe classification for acute inhalation toxicity (Acute Tox. 2, H330) along with additional hazards such as flammable liquid (Flam. Liq. 3, H226) [2]. This differential hazard profile informs distinct risk assessments and handling protocols for procurement and laboratory use.

Chemical Safety Procurement Compliance Lab Safety

Kinase Inhibitor Scaffold: Enabling Sub-50 nM JNK3 Inhibition via Benzodioxin Pharmacophore

The 6-fluoro-4H-1,3-benzodioxin-8-yl moiety, when incorporated into isatin oxime derivatives, yields potent inhibitors of c-Jun N-terminal kinase 3 (JNK3, MAPK10). A specific derivative, (3Z)-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4-[(E)-2-phenylethenyl]-1H-indole-2,3-dione 3-oxime, exhibits a Ki value of 34.8 nM against JNK3 [1] and an IC50 of 4.162 nM at pH 7.5 and 37°C [2]. While these values are for the full inhibitor molecule and not the isocyanate building block itself, they demonstrate the critical role of the 6-fluoro-benzodioxin scaffold in achieving high-affinity binding. Non-fluorinated or alternative heterocyclic replacements would be expected to significantly alter the observed potency and selectivity profile [3].

Kinase Inhibition Drug Discovery CNS Research

Optimal Procurement and Research Applications for 6-Fluoro-4H-1,3-benzodioxin-8-YL Isocyanate (321309-30-2)


Medicinal Chemistry: Synthesis of Potent Kinase Inhibitors for CNS and Inflammation Targets

Researchers designing inhibitors targeting JNK3 or related kinases should prioritize this building block. As demonstrated by derivatives achieving Ki values of 34.8 nM [1] and IC50 values of 4.162 nM [2], the 6-fluoro-benzodioxin moiety confers high binding affinity. Procurement of 6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate enables the construction of focused compound libraries that retain this crucial pharmacophore, accelerating hit-to-lead optimization for neurodegenerative and inflammatory disease programs.

Agrochemical Discovery: Development of Novel Fluorinated Pesticides or Herbicides

Fluorinated aromatic isocyanates are established intermediates for herbicides and insecticides [1]. The specific benzodioxin scaffold, when fluorinated, offers a differentiated physicochemical profile (higher molecular weight and logP) compared to simpler aryl isocyanates. This can translate to improved target binding, metabolic stability, or soil mobility. Procuring this compound supports the synthesis of proprietary fluorinated carbamates or ureas for crop protection screening, where patent novelty and performance advantages are critical.

Polymer and Materials Science: Tailoring Thermal and Mechanical Properties in Specialty Polyurethanes

The benzodioxin core is known to contribute to enhanced thermal and oxidative stability in derived polymers [1]. When combined with the reactivity of the isocyanate group, this building block allows for the creation of cross-linked polyurethane networks with potentially improved durability and specific mechanical profiles. Its higher molecular weight (195.15 g/mol [2]) and rigid heterocyclic structure offer a distinct alternative to aliphatic or simple aromatic diisocyanates, enabling the development of advanced coatings, adhesives, or composite materials with superior performance under thermal or oxidative stress.

Technical Documentation Hub

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